5-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine
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Overview
Description
5-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine is a chemical compound that belongs to the class of indane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine typically involves multiple steps. One common method starts with the precursor 1,2,3,4-tetrahydronaphthalene, which undergoes oxidation, bromination, and esterification reactions to yield the final product . The reaction conditions often include the use of reagents such as methanesulfonic acid under reflux in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include methanesulfonic acid, potassium permanganate, lithium aluminum hydride, and sodium methoxide. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets and pathways. It may act as a substrate for certain enzymes or receptors, influencing various biological processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine include:
- 2-aminoindane
- 5-chloro-2,3-dihydro-1H-indene-2-carboxylate .
Uniqueness
Its chlorine substitution and indane backbone contribute to its distinct properties and reactivity .
Properties
CAS No. |
73536-82-0 |
---|---|
Molecular Formula |
C10H12ClN |
Molecular Weight |
181.7 |
Purity |
0 |
Origin of Product |
United States |
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